molecular formula C10H5Cl7O B7800223 Heptachlor-exo-epoxide

Heptachlor-exo-epoxide

Cat. No. B7800223
M. Wt: 389.3 g/mol
InChI Key: ZXFXBSWRVIQKOD-TTWWGNBVSA-N
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Description

Heptachlor is a manufactured chemical and doesn't occur naturally. Pure heptachlor is a white powder that smells like camphor (mothballs). The less pure grade is tan. Trade names include Heptagran®, Basaklor®, Drinox®, Soleptax®, Termide®, and Velsicol 104®. Heptachlor was used extensively in the past for killing insects in homes, buildings, and on food crops, especially corn. These uses stopped in 1988. Currently it can only be used for fire ant control in power transformers. Heptachlor epoxide is also a white powder. Bacteria and animals break down heptachlor to form heptachlor epoxide. The epoxide is more likely to be found in the environment than heptachlor.
Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air.
An oxidation product of HEPTACHLOR formed by many plants and animals, including humans, after exposure to HEPTACHLOR. It has been shown to remain in soil treated with HEPTACHLOR for over fifteen years and is toxic to animals and humans. (From ATSDR Public Heath Statement, April 1989)

Mechanism Of Action

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR.
The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron, and GABA activated (36)Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both cmpd inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence fo block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide-(35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates.

properties

IUPAC Name

(2R,3S,5S,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXBSWRVIQKOD-TTWWGNBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@@H]3[C@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HEPTACHLOR EPOXIDE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air., Crystalline solid; [MSDSonline]
Record name HEPTACHLOR EPOXIDE
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Record name Heptachlor epoxide
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Solubility

0.350 PPM IN WATER
Details Hayes, Wayland J., Jr. Pesticides Studied in Man. Baltimore/London: Williams and Wilkins, 1982., p. 233
Record name HEPTACHLOR EPOXIDE
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Mechanism of Action

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR., The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron, and GABA activated (36)Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both cmpd inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence fo block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide-(35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates.
Details PMID:1694587, Lummis S CR et al; Proc R Soc Lond B Biol Sci 240 (1297): 97-106 (1990)
Record name HEPTACHLOR EPOXIDE
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Product Name

Heptachlor-exo-epoxide

CAS RN

1024-57-3
Record name HEPTACHLOR EPOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptachlor epoxide
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Record name HEPTACHLOR EPOXIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

160-161.5 °C
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V20 131 (1979)
Record name HEPTACHLOR EPOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
TF Bidleman, LMM Jantunen, K Wiberg… - Environmental …, 1998 - ACS Publications
… The chiral pesticide heptachlor can undergo photolysis to yield the racemic products heptachlor-exo-epoxide (HEPX) and photoheptachlor. Heptachlor is also metabolized to …
Number of citations: 112 pubs.acs.org
HG Zuo, JX Zhu, CR Zhan, GY Tang, P Guo… - Environmental …, 2014 - Springer
… In this study, we developed a comprehensive method for simultaneously quantifying heptachlor, heptachlor-exo-epoxide, and heptachlor-endo-epoxide in pork. This method is efficient …
Number of citations: 10 link.springer.com
N SEIKE, T OTANI - Journal of Environmental Chemistry, 2019 - jstage.jst.go.jp
… In order to establish a soil diagnosis to avoid the circulation of contaminated pumpkin, the availability of heptachlor exo-epoxide (HEPX) in soil for uptake by pumpkin was evaluated. …
Number of citations: 3 www.jstage.jst.go.jp
K Sugiyama, D Kami, T Muro, T Otani, N Seike… - The horticulture …, 2016 - jstage.jst.go.jp
… We aimed to characterize the inheritance of HEPX (heptachlor exo-epoxide) uptake ability in summer squash (Cucurbita pepo L.). Crosses between ‘Patty Green’, a cultivar that cannot …
Number of citations: 1 www.jstage.jst.go.jp
H Murano, T Otani, T Makino, N Seike… - Soil Science and Plant …, 2009 - Taylor & Francis
… Figure 4 Effects of the application of adsorbent to soil on the heptachlor exo-epoxide (HEPX) concentration in Cucurbita maxima shoots and in the soil solution. The soil was treated with …
Number of citations: 34 www.tandfonline.com
RL Falconer, TF Bidleman… - Journal of Agricultural and …, 1997 - ACS Publications
… heptachlor exo-epoxide in muck soils indicated loss of (−)-heptachlor and production of (+)-heptachlor exo-epoxide, … than a simple conversion of heptachlor to heptachlor exo-epoxide. …
Number of citations: 99 pubs.acs.org
JL Sánchez-Osorio, JV Macías-Zamora… - Chemosphere, 2017 - Elsevier
… ′- and p,p′-isomers of DDE, DDD and DDT), and chlordane-related compounds cis-chlordane (CC), trans-chlordane (TC), heptachlor (HEPT) and metabolite heptachlor exo-epoxide (…
Number of citations: 70 www.sciencedirect.com
HR Buser, MD Mueller - Analytical Chemistry, 1992 - ACS Publications
… Particularly, the chiral metabolites oxychlordane and heptachlor exo-epoxide, the latter a metabolite of heptachlor (structures see Chart I), were not resolved by our technique, although …
Number of citations: 71 pubs.acs.org
LMM Jantunen, TF Bidleman - Archives of Environmental Contamination …, 1998 - Springer
… Heptachlor exo-epoxide (a metabolite of heptachlor) and … - and trans-chlordane, and heptachlor exo-epoxide. Enantioselective … Enrichment of () heptachlor exo-epoxide was found in all …
Number of citations: 157 link.springer.com
K Wiberg, PL Andersson, H Berg… - … and Chemistry: An …, 2006 - Wiley Online Library
… OC residues and detected metabolites (heptachlor-exo-epoxide) were quantified in muscle and … The chiral heptachlor metabolite 13 C 4 -heptachlor-exo-epoxide was formed in the fish. …
Number of citations: 26 setac.onlinelibrary.wiley.com

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